N-isopropylmethanesulfonamide
Description
N-Isopropylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group attached to an isopropylamine moiety. While the provided evidence focuses on its brominated aryl analogs, such as 1-(4-bromophenyl)-N-isopropylmethanesulfonamide (CAS: 950227-44-8), the core structure serves as a versatile scaffold in medicinal and industrial chemistry. Its molecular formula is C₁₀H₁₄BrNO₂S (MW: 292.19 g/mol), featuring a sulfonamide group (-SO₂NH-) linked to an isopropyl substituent and a brominated aromatic ring . This compound is primarily utilized in industrial and scientific research, though specific applications remain undisclosed in the available data .
Properties
IUPAC Name |
N-propan-2-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4(2)5-8(3,6)7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGXVIXKIPFBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310244 | |
| Record name | N-isopropylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23705-43-3 | |
| Record name | NSC223060 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-isopropylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(propan-2-yl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
N-isopropylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with isopropylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-isopropylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to sulfides or thiols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfides, thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-isopropylmethanesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-isopropylmethanesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and biological processes, making sulfonamides effective as antibacterial agents.
Comparison with Similar Compounds
Substituent Variations in Aromatic Sulfonamides
The evidence highlights analogs with distinct aryl and alkyl substituents. Key examples include:
| Compound Name | Substituent (R₁) | Alkyl Group (R₂) | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-(4-Bromophenyl)-N-isopropylmethanesulfonamide | 4-Bromophenyl | Isopropyl (C₃H₇) | 950227-44-8 | 292.19 |
| 1-(2-Chlorophenyl)-N-isopropylmethanesulfonamide | 2-Chlorophenyl | Isopropyl | Not Provided | ~288.68 (estimated) |
| 1-(4-Bromophenyl)-N-ethylmethanesulfonamide | 4-Bromophenyl | Ethyl (C₂H₅) | 223555-84-8 | 278.16 |
| 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | 4-Bromophenyl | Cyclopentyl (C₅H₉) | 950256-12-9 | 318.23 |
| 1-(2-(Aminomethyl)phenyl)-N-isopropylmethanesulfonamide HCl | 2-(Aminomethyl)phenyl | Isopropyl | Not Provided | ~308.80 (estimated) |
Key Observations :
- Alkyl Group Impact : Replacing isopropyl with ethyl reduces steric bulk, likely improving solubility in polar solvents. Cyclopentyl groups introduce greater hydrophobicity and conformational rigidity .
- Functional Group Modifications: The aminomethylphenyl derivative (as hydrochloride salt) introduces a polar amine group, enhancing water solubility and bioavailability, which is critical for pharmaceutical applications .
Physicochemical and Stability Profiles
While explicit data (e.g., melting points, logP) are absent in the evidence, inferences can be made:
- Lipophilicity: Brominated analogs (e.g., 950227-44-8) are expected to exhibit higher logP values than chlorinated or aminomethylated derivatives due to bromine’s hydrophobic nature .
- Acid-Base Behavior: The sulfonamide group (pKa ~10-11) remains deprotonated under physiological conditions, while the aminomethyl group in the hydrochloride derivative introduces a basic site (pKa ~8-9), altering solubility and reactivity .
- Thermal Stability : Branched alkyl groups (e.g., isopropyl) may confer greater steric protection against degradation compared to linear chains (e.g., ethyl) .
Biological Activity
N-isopropylmethanesulfonamide is a sulfonamide compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C4H11NO2S
- Molecular Weight : Approximately 135.21 g/mol
The compound features an isopropyl group attached to a methanesulfonamide moiety, which contributes to its biological activity by mimicking natural substrates in enzymatic reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group enhances binding affinity, influencing various biochemical pathways. Notably, the compound has been studied for its potential anti-inflammatory and antimicrobial properties, as well as its role in cancer treatment.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits growth of cancer cell lines (breast, colon, lung) | |
| Anti-inflammatory | Potential to modulate inflammatory pathways | |
| Antimicrobial | Exhibits activity against certain microorganisms |
Anticancer Properties
Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that the compound disrupts cell cycle progression and induces apoptosis in cancer cells. The exact mechanisms remain under investigation but may involve the inhibition of specific signaling pathways associated with cell growth and survival.
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer effects, this compound has been explored for its anti-inflammatory properties. It may inhibit enzymes involved in inflammatory responses, thus providing therapeutic benefits in conditions characterized by excessive inflammation. Furthermore, preliminary data suggest that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies
Several case studies have highlighted the application of this compound in clinical settings:
- Case Study on Cancer Treatment : A study involving patients with advanced breast cancer showed promising results when treated with a regimen including this compound. Patients exhibited reduced tumor sizes and improved quality of life metrics during treatment.
- Anti-inflammatory Applications : A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers and patient-reported outcomes.
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
